molecular formula C16H35NO2 B073527 N-Lauryldiethanolamine CAS No. 1541-67-9

N-Lauryldiethanolamine

Cat. No. B073527
CAS RN: 1541-67-9
M. Wt: 273.45 g/mol
InChI Key: NKFNBVMJTSYZDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Lauryldiethanolamine and related compounds involves various chemical reactions. For instance, derivatives of quaternary ammonium salts of ethanolamine can be synthesized through reactions with different bromides and chlorides, indicating a method that may be adapted for N-Lauryldiethanolamine synthesis (Xue, 2002). Another relevant process includes the synthesis of N,N-Dimethyl-N′-lauryl-1,3-propanediamine, which showcases techniques that could be relevant for N-Lauryldiethanolamine synthesis, highlighting the importance of choosing appropriate reactants and conditions for achieving desired yields and product purity (Gu Song-yuan, 2013).

Molecular Structure Analysis

The molecular structure of N-Lauryldiethanolamine and its derivatives can be characterized using techniques such as IR, ^1H NMR, ^13C NMR, and MS. These methods provide detailed information about the molecular structure, including the arrangement of atoms and the presence of functional groups, crucial for understanding the chemical behavior and properties of N-Lauryldiethanolamine (Xue, 2002).

Chemical Reactions and Properties

N-Lauryldiethanolamine undergoes various chemical reactions, contributing to its wide range of applications. For example, its reactions with acids, alcohols, and other compounds can produce surfactants with specific properties. The synthesis of lauryl ferulate through esterification of ferulic acid with lauryl alcohol is an example of how N-Lauryldiethanolamine derivatives can be used to create compounds with antibacterial properties (Yu-gang Shi et al., 2017).

Physical Properties Analysis

The physical properties of N-Lauryldiethanolamine, such as critical micelle concentration (cmc) and surface tension, are crucial for its application in various industries. Studies on similar compounds can provide insights into the behavior of N-Lauryldiethanolamine in solutions and its efficacy as a surfactant or emulsifying agent (Zhu Zhong-wei, 2007).

Chemical Properties Analysis

The chemical properties of N-Lauryldiethanolamine, including its reactivity and stability, are essential for its industrial applications. Research into related compounds, such as the study on the synthesis and property of lauroyl diethanolamine, can shed light on the optimal synthesis conditions and potential applications of N-Lauryldiethanolamine (W. Lei, 2010).

Scientific Research Applications

  • Contamination in Mass Spectrometry : N-Lauryldiethanolamine has been identified as a contaminant that can leach from plastic microcentrifuge tubes during sample preparation in mass spectrometry. This contamination can interfere with the analysis of herbicides in tea samples, highlighting the importance of choosing plastic materials free from such antistatic agents (Chai et al., 2019).

  • Influence on Skeletal Muscle Function : In a study examining the effects of N-acylethanolamines on calcium fluxes in sarcoplasmic reticulum vesicles from rabbit skeletal muscle, it was found that N-Lauryldiethanolamine, along with other N-acylethanolamines, could alter calcium sequestration, affecting the rate of calcium pumping and membrane permeability. This suggests potential physiological effects on myocardial contractility (Epps, Mandel, & Schwartz, 1982).

  • Inhibition of Plant Phospholipase D : N-Lauryldiethanolamine has been shown to inhibit the activity of plant-specific phospholipase Dα (PLDα), a key enzyme involved in phospholipid metabolism. This inhibition suggests a role for N-Lauryldiethanolamine as a biochemical inhibitor for studying PLDα's physiological functions in plants (Austin-Brown & Chapman, 2002).

  • Effects on Plant Development : N-Lauryldiethanolamine has been observed to influence root development in Arabidopsis thaliana seedlings. It was found to inhibit root elongation, cause swelling in root tips, and disrupt normal cell expansion, likely by interfering with intracellular membrane trafficking (Blancaflor, Hou, & Chapman, 2003).

Safety And Hazards

N-Lauryldiethanolamine in liquid form is flammable and can cause irritation to the skin, eyes, and respiratory system . It is also known that harmful products of combustion are CO, CO2 and so on . Contact with strong oxidants can cause it to burn .

Future Directions

While specific future directions for N-Lauryldiethanolamine were not found in the search results, it is known that this compound is used in various scientific research applications . Its use in these applications suggests that it will continue to be an area of interest in future research.

Relevant Papers

A paper titled “Assessing biologic/toxicologic effects of extractables from plastic contact materials for advanced therapy manufacturing using cell painting assay and cytotoxicity screening” mentions N-Lauryldiethanolamine. The paper discusses the observation, identification, and source of interferences in electrospray ionization mass spectrometry (ESI-MS). N-Lauryldiethanolamine was found to be toxic at a concentration of ≥ 10 µM in the osteogenesis inhibition assay .

properties

IUPAC Name

2-[dodecyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19/h18-19H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFNBVMJTSYZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042090
Record name Lauryldiethanolamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Lauryldiethanolamine

CAS RN

1541-67-9
Record name Lauryldiethanolamine
Source CAS Common Chemistry
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Record name Lauryldiethanolamine
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Record name N-Lauryldiethanolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525737
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Record name Ethanol, 2,2'-(dodecylimino)bis-
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Record name Lauryldiethanolamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(dodecylimino)bisethanol
Source European Chemicals Agency (ECHA)
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Record name LAURYLDIETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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